molecular formula C10H22ClN3O2 B2876196 tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride CAS No. 2089310-49-4

tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride

Cat. No.: B2876196
CAS No.: 2089310-49-4
M. Wt: 251.76
InChI Key: LTAIHSNPKRXLGX-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C10H22ClN3O2 and a molecular weight of 251.76 g/mol . This compound is a derivative of piperidine and is often used in organic synthesis and research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Hydrazinolysis of tert-Butyl Piperidine-1-carboxylate: The compound can be synthesized by reacting tert-butyl piperidine-1-carboxylate with hydrazine hydrate under acidic conditions.

  • Reduction of Piperidine-1-carboxylate: Another method involves the reduction of piperidine-1-carboxylate derivatives using hydrazine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

  • Substitution: Substitution reactions involving the replacement of functional groups can be carried out using appropriate reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Different substituted derivatives based on the reagents used.

Scientific Research Applications

Chemistry: tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride is used as a building block in organic synthesis for the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and interactions. Medicine: Industry: The compound is used in the manufacturing of various chemical products and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl Piperidine-1-carboxylate: A closely related compound without the hydrazinyl group.

  • Piperidine-1-carboxylate: The parent compound without the tert-butyl group.

  • Hydrazine Derivatives: Other hydrazine-containing compounds with different substituents.

Uniqueness: tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride is unique due to its combination of the tert-butyl group and the hydrazinyl group, which provides distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

tert-butyl 3-hydrazinylpiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-5-8(7-13)12-11;/h8,12H,4-7,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAIHSNPKRXLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089310-49-4
Record name tert-butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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